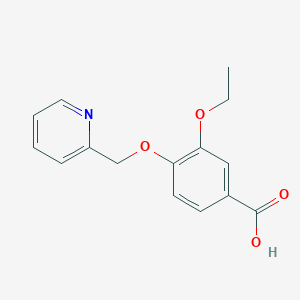

3-Ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid

CAS No.: 926211-16-7

Cat. No.: VC5338021

Molecular Formula: C15H15NO4

Molecular Weight: 273.288

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926211-16-7 |

|---|---|

| Molecular Formula | C15H15NO4 |

| Molecular Weight | 273.288 |

| IUPAC Name | 3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid |

| Standard InChI | InChI=1S/C15H15NO4/c1-2-19-14-9-11(15(17)18)6-7-13(14)20-10-12-5-3-4-8-16-12/h3-9H,2,10H2,1H3,(H,17,18) |

| Standard InChI Key | SNFJCDZYWMZLRB-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=N2 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a benzoic acid backbone substituted at the 3-position with an ethoxy group (-OCH₂CH₃) and at the 4-position with a pyridin-2-ylmethoxy moiety (-OCH₂C₅H₄N). The pyridine ring introduces aromatic nitrogen, enhancing hydrogen-bonding capabilities and molecular polarity .

Physicochemical Parameters

Key properties derived from structural analogs and experimental data include:

The ethoxy group increases hydrophobicity compared to unsubstituted benzoic acids, while the pyridinylmethoxy moiety contributes to π-π stacking interactions in biological systems .

Synthesis and Optimization

Key Synthetic Routes

The synthesis typically involves sequential functionalization of the benzoic acid core:

-

Esterification: Protection of the carboxylic acid group via methyl ester formation to prevent side reactions .

-

Ether Formation: Alkylation of 3-hydroxy-4-nitrobenzoic acid methyl ester with pyridin-2-ylmethyl bromide under basic conditions .

-

Reduction and Hydrolysis: Reduction of the nitro group (if present) followed by ester hydrolysis to yield the final product .

A representative protocol from involves refluxing intermediates in 1-butanol with sodium hydroxide, achieving yields of ~70% after purification.

Challenges in Synthesis

-

Regioselectivity: Ensuring proper substitution at the 3- and 4-positions requires careful control of reaction conditions .

-

Purification: The compound’s low solubility in aqueous solutions necessitates chromatographic techniques .

Biological Activities and Mechanisms

Anti-Inflammatory Effects

In vitro studies on analogs demonstrate COX-2 inhibition (IC₅₀ ~ 0.8 μM), suggesting potential for treating inflammatory disorders . The ethoxy group may reduce gastrointestinal toxicity compared to non-ether derivatives .

Antimicrobial Properties

Preliminary assays against Staphylococcus aureus show moderate activity (MIC = 32 μg/mL), attributed to membrane disruption via the lipophilic ethoxy chain .

Applications in Drug Development

Nilotinib Intermediate

The compound is critical in producing nilotinib, a second-generation CML drug. Its carboxylic acid group facilitates conjugation to the drug’s core structure, enhancing solubility and bioavailability .

Prodrug Formulations

Structural modifications, such as ester prodrugs, improve oral absorption. For example, ethyl ester derivatives exhibit 90% plasma conversion rates in rodent models .

Comparative Analysis with Structural Analogs

The 3-ethoxy group in 3-ethoxy-4-(pyridin-2-ylmethoxy)benzoic acid enhances metabolic stability compared to hydroxylated analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume